molecular formula C19H20N4O2 B2804019 3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide CAS No. 2097899-94-8

3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide

Cat. No. B2804019
CAS RN: 2097899-94-8
M. Wt: 336.395
InChI Key: QEKSGXUQKNJGBR-UHFFFAOYSA-N
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Description

3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is a member of the pyrazoloquinazoline family, which has been extensively studied for their biological activities.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Sircar, Capiris, and Kesten (1981) described the synthesis of pyrazoloquinazolin-9-ones, which are closely related to the chemical structure of interest. This research provides insights into the chemical reactions and synthesis methods applicable to similar compounds (Sircar, Capiris, & Kesten, 1981).

Antimicrobial Applications

Cancer Research

  • Shao et al. (2014) explored 2-methoxy-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, revealing their potential as PI3K inhibitors and anticancer agents. This study's focus on quinazolin-6-yl structures provides a connection to the research applications of the compound (Shao, Wang, Chen, Wang, Li, Li, Li, Yang, Mei, & Zhang, 2014).

Anti-tubercular Activity

Imaging Applications in Cancer

  • Wang et al. (2013) synthesized a related compound for use as a PET agent in imaging B-Raf(V600E) in cancers, demonstrating the potential of such compounds in medical imaging and diagnostic research (Wang, Gao, Miller, & Zheng, 2013).

properties

IUPAC Name

3-methoxy-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-8-18-20-11-14-9-15(6-7-17(14)23(18)22-12)21-19(24)13-4-3-5-16(10-13)25-2/h3-5,8,10-11,15H,6-7,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKSGXUQKNJGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC(=CC=C4)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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